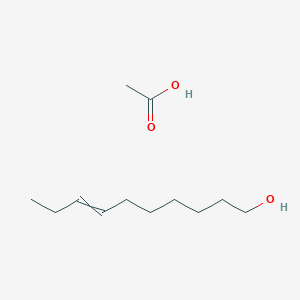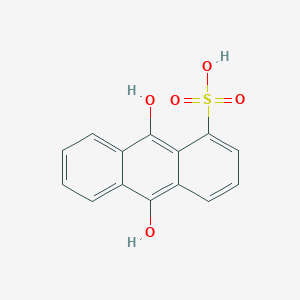
9,10-Dihydroxyanthracene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dihydroxyanthracene-1-sulfonic acid is an organic compound with the molecular formula C14H10O5S. It is a derivative of anthracene, characterized by the presence of two hydroxyl groups at the 9 and 10 positions and a sulfonic acid group at the 1 position. This compound is known for its solubility in alkaline solutions and is often referred to as a soluble anthraquinone derivative .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
9,10-Dihydroxyanthracene-1-sulfonic acid can be synthesized through the sulfonation of 9,10-dihydroxyanthracene. The reaction typically involves the use of sulfuric acid as the sulfonating agent. The process is carried out under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound often involves the oxidation of anthracene followed by sulfonation. The oxidation step converts anthracene to 9,10-anthraquinone, which is then reduced to 9,10-dihydroxyanthracene. The final step involves the sulfonation of 9,10-dihydroxyanthracene to yield the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Dihydroxyanthracene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it back to its parent anthracene derivative.
Substitution: The hydroxyl and sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Applications De Recherche Scientifique
9,10-Dihydroxyanthracene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of hydrogen peroxide through the anthraquinone process.
Mécanisme D'action
The mechanism of action of 9,10-Dihydroxyanthracene-1-sulfonic acid involves its ability to undergo redox reactions. The compound can act as both an oxidizing and reducing agent, depending on the reaction conditions. This redox flexibility allows it to participate in various biochemical pathways and interact with molecular targets such as enzymes and cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Anthraquinone: A parent compound that can be converted to 9,10-Dihydroxyanthracene-1-sulfonic acid through reduction and sulfonation.
9,10-Dihydroxyanthracene: A precursor in the synthesis of the sulfonic acid derivative.
Anthraquinone-1-sulfonic acid: Another sulfonated derivative of anthraquinone.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its solubility in alkaline solutions and ability to participate in redox reactions make it valuable in various industrial and research applications .
Propriétés
Numéro CAS |
21850-01-1 |
|---|---|
Formule moléculaire |
C14H10O5S |
Poids moléculaire |
290.29 g/mol |
Nom IUPAC |
9,10-dihydroxyanthracene-1-sulfonic acid |
InChI |
InChI=1S/C14H10O5S/c15-13-8-4-1-2-5-9(8)14(16)12-10(13)6-3-7-11(12)20(17,18)19/h1-7,15-16H,(H,17,18,19) |
Clé InChI |
XBPBWWZIWUAGIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=C(C3=C2O)S(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


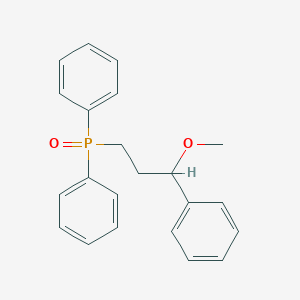
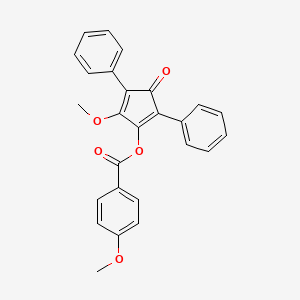
![1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one](/img/structure/B14713175.png)
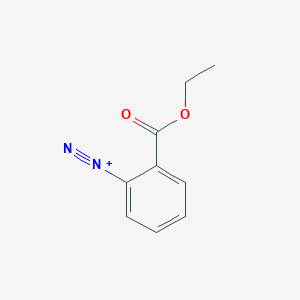
![2-({3-[Bis(2-hydroxyethyl)amino]propyl}amino)-3-chloronaphthalene-1,4-dione](/img/structure/B14713189.png)

![[4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B14713197.png)
![Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile](/img/structure/B14713201.png)
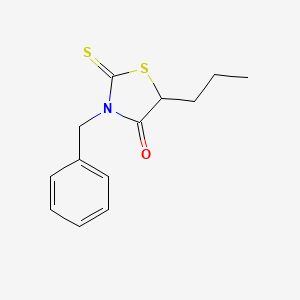
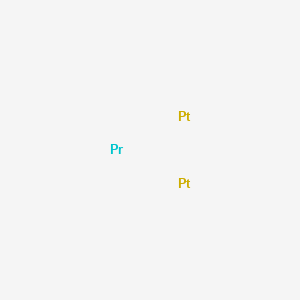
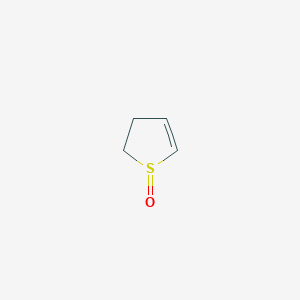
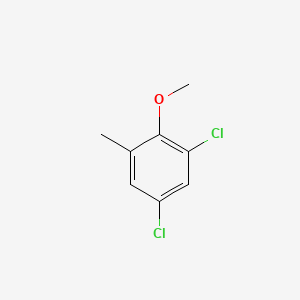
![Quinoxalino[2,3-b]phenazinium, 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate](/img/structure/B14713239.png)
